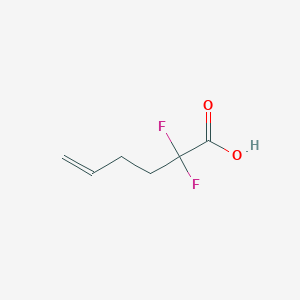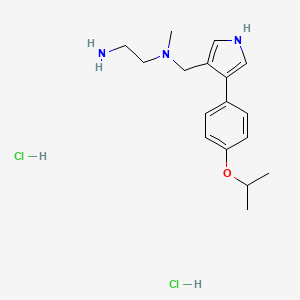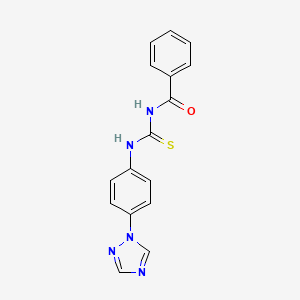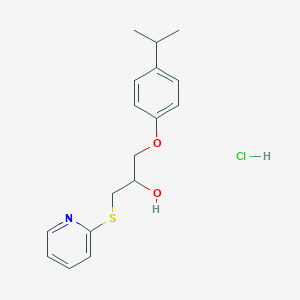
2,2-Difluoro-5-hexenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2,2-difluoro compounds has been achieved by converting stilbenes to 1,2-difluoro,1-2-diphenylethanes and then oxidation of the aryl rings to generate 2,3-difluorosuccinic acids and their derivatives .Molecular Structure Analysis
The molecular structure of “2,2-Difluoro-5-hexenoic acid” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
The compound has been involved in consecutive cross-coupling reactions with boronic acids . The use of 4 equiv of boronic acids in the presence of catalytic amount of Pd(PPh3)2Cl2 and Na2CO3 in this reaction resulted in the formation of symmetrical di-coupled products .Scientific Research Applications
Synthesis and Biochemical Applications
- 2,2-Difluoro-5-hexenoic acid and its derivatives have been synthesized and evaluated for their role as inhibitors of gamma-aminobutyric acid transaminase (GABA-T). One of the derivatives, (Z)-4-amino-6-fluoro-5-hexenoic acid, demonstrated significant activity, highlighting the potential of these compounds in biochemical research (Kolb et al., 1987).
Chemical Synthesis and Reactions
- The compound has been utilized in the synthesis of fluorine-containing δ-valerolactones, demonstrating its utility in the creation of fluorinated organic compounds (Fang et al., 2008).
- Studies have shown its application in the enzymatic synthesis of 5-hydroxypipecolic acid, using techniques like hydrolytic kinetic resolution and regioselective attack to produce specific isomers (Krishnamurthy et al., 2015).
- Research has demonstrated the use of 2,2-Difluoro-5-hexenoic acid derivatives in the synthesis of proteins with modified functionalities, particularly in bacterial protein biosynthesis (van Hest & Tirrell, 1998).
Material Science and Organic Chemistry
- The compound has been instrumental in studying the structural assembly of hydroxycarboxylic acid frameworks, providing insights into hydrogen-bonded arrays and molecular structures (Berlekamp et al., 1996).
- Investigations into the intramolecular acylation of hexenoic acids, including 2,2-Difluoro-5-hexenoic acid, have provided understanding of reaction mechanisms and synthesis pathways in organic chemistry (Ansell et al., 1968).
Environmental and Catalytic Studies
- The compound's derivatives have been used in catalytic studies, particularly in exploring the epoxidation of alkenes bearing a carboxylic acid group, showcasing its relevance in catalytic reactions and environmental chemistry (Morris et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2-difluorohex-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-2-3-4-6(7,8)5(9)10/h2H,1,3-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJBSVUVEKGYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-5-hexenoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,7-dimethyl-8-{2-[3-(trifluoromethyl)phenoxy]phenyl}-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2789801.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2789806.png)
![N-(2-(1H-imidazol-1-yl)quinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2789807.png)
![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate](/img/structure/B2789810.png)
![N-(3,5-Dimethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2789812.png)
![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2789814.png)


![N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B2789819.png)
![3-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2789820.png)